2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile
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Overview
Description
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexane ring, a nitrile group, and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile typically involves multiple steps. One common method includes the aldol condensation of appropriate precursors followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound shares a similar cyclohexane structure but differs in the functional groups attached.
(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Another structurally related compound with different substituents and ring systems.
Uniqueness
2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3 |
InChI Key |
VRUMBVSOGMYXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)C#N |
Origin of Product |
United States |
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